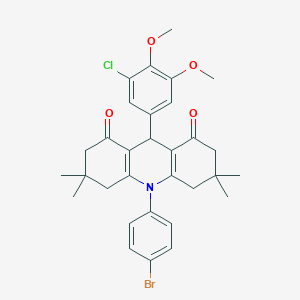![molecular formula C22H26N6OS B315685 2-[[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B315685.png)
2-[[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a triazole ring, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Aminophenyl Group: This step involves the substitution of the triazole ring with an aminophenyl group, often using nucleophilic aromatic substitution reactions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the triazole derivative reacts with a piperazine compound.
Final Assembly: The final step involves the coupling of the triazole-piperazine intermediate with an ethanone derivative, typically using a thiol-based reaction to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the piperazine ring, potentially altering the compound’s pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aminophenyl group and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenated compounds, alkylating agents, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole or piperazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s interactions with enzymes and receptors can be studied to understand its potential as a biochemical tool or probe.
Medicine
The compound’s structure suggests potential pharmacological activities, such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore these possibilities.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action for 2-[[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and piperazine rings. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone
- 2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)ethanone
Uniqueness
The unique combination of the triazole and piperazine rings, along with the specific functional groups, gives 2-[[5-(4-Aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26N6OS |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C22H26N6OS/c1-2-28-21(17-8-10-18(23)11-9-17)24-25-22(28)30-16-20(29)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-11H,2,12-16,23H2,1H3 |
InChI Key |
YOOSUINQIOSRFF-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-Bromo-5-ethoxy-4-(2-hydroxyethoxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B315604.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B315610.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B315611.png)
![2-(4-isopropylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B315612.png)
![2-(4-ethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B315613.png)
![2-chloro-5-iodo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315617.png)
![5-bromo-2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315618.png)
![2,4-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315619.png)
![2,3-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315620.png)
![3-bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315622.png)
![4-butoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B315623.png)
![4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B315625.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2,2-dimethylpropanamide](/img/structure/B315628.png)
